

# Fabricating Nickel Foam: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: Nickel nitrate

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These application notes provide detailed protocols for the fabrication of nickel foam from **nickel nitrate** precursors, a versatile material with significant applications in catalysis, energy storage, and filtration. The following sections are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to three common synthesis methods: Template-Assisted Electrodeposition, Hydrothermal Synthesis, and Solution Combustion Synthesis.

## Overview of Nickel Foam Fabrication

Nickel foam is a three-dimensional porous material characterized by a high surface area-to-volume ratio, excellent electrical conductivity, and good mechanical strength.<sup>[1]</sup> The use of **nickel nitrate** as a precursor is advantageous due to its high solubility in water and its ability to be readily converted to nickel or nickel compounds under various reaction conditions. The choice of fabrication method will ultimately depend on the desired properties of the final nickel foam product, such as porosity, pore size, and density.

## Physical Properties of Nickel Foam

The physical characteristics of nickel foam are critical for its performance in various applications. The following table summarizes typical properties of commercially available nickel foam, which can serve as a benchmark for laboratory-synthesized materials. It is important to note that these properties can be tailored by adjusting the synthesis parameters.

Property	Typical Value Range	Source
Porosity	70% - 98%	[1][2]
Pore Size	0.3 mm - 2.3 mm	[3]
Density	0.1 g/cm <sup>3</sup> - 1.0 g/cm <sup>3</sup>	[2]
Relative Density (foam/solid Ni)	3% - 5%	[3]
Specific Surface Area	500 m <sup>2</sup> /m <sup>3</sup> - 6900 m <sup>2</sup> /m <sup>3</sup>	[3]

## Experimental Protocols

This section details the step-by-step procedures for three distinct methods of fabricating nickel foam or nickel-based materials on a foam scaffold using **nickel nitrate** precursors.

### Template-Assisted Electrodeposition

This method involves the electrodeposition of nickel onto a sacrificial polymer template, typically a polyurethane (PU) sponge. Subsequent heat treatment removes the template, leaving a porous nickel foam structure.[1][4]

Experimental Protocol:

- Template Preparation:
  - Cut a polyurethane foam sponge to the desired dimensions.
  - Thoroughly clean the sponge by ultrasonication in acetone, followed by ethanol, and finally deionized water to remove any organic residues.[5]
  - Dry the cleaned sponge in an oven at 60-80°C.
- Conductive Layer Application:
  - To make the non-conductive PU sponge suitable for electroplating, apply a conductive layer. This can be achieved by immersing the sponge in a colloidal graphite solution or by

using electroless plating to deposit a thin layer of a conductive material like copper or nickel.

- Electrodeposition of Nickel:

- Prepare an electroplating bath. While specific formulations using **nickel nitrate** are not widely published for this exact application, a modified Watts bath can be used as a starting point. A typical Watts bath consists of nickel sulfate, nickel chloride, and boric acid. For a nitrate-based bath, **nickel nitrate** would be the primary source of nickel ions.
- Representative Electroplating Bath Composition:

Component	Concentration
Nickel Nitrate Hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )	200 - 300 g/L
Nickel Chloride Hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ )	30 - 60 g/L

| Boric Acid ( $\text{H}_3\text{BO}_3$ ) | 30 - 40 g/L |

- Set up a two-electrode electrochemical cell with the conductive PU sponge as the cathode and a pure nickel plate as the anode.
  - Immerse the electrodes in the plating bath and apply a constant current density (e.g., 1-5  $\text{A}/\text{dm}^2$ ) for a duration sufficient to achieve the desired nickel coating thickness.
- Sintering:
    - Carefully remove the nickel-plated sponge from the bath, rinse with deionized water, and dry.
    - Place the dried sponge in a tube furnace for a two-step sintering process.
      - First, heat the sponge in air to a temperature of 300-500°C to burn out the polyurethane template.[\[4\]](#)

- Second, increase the temperature to 800-1000°C under a reducing atmosphere (e.g., a mixture of hydrogen and nitrogen) to sinter the nickel particles and form a robust metallic foam.[6]

## Hydrothermal Synthesis of Nickel-Based Nanostructures on Nickel Foam

This protocol describes the growth of nickel-based nanostructures, such as nickel hydroxide ( $\text{Ni(OH)}_2$ ), directly onto a commercially available nickel foam substrate using **nickel nitrate** as the precursor. This method is ideal for creating high-surface-area electrodes for applications like supercapacitors.[5][7]

### Experimental Protocol:

- Substrate Preparation:
  - Cut a piece of commercial nickel foam to the desired size.
  - Clean the nickel foam by sonicating in 3M HCl for approximately 10 minutes to remove the surface oxide layer.[8]
  - Rinse the foam thoroughly with deionized water and ethanol, then dry it in an oven at 60°C.[8]
- Precursor Solution Preparation:
  - In a typical procedure, dissolve **nickel nitrate** hexahydrate ( $\text{Ni(NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) and a precipitating agent/structure-directing agent in deionized water. Hexamethylenetetramine (HMT) is a common choice.[7]
  - Example Precursor Solution:

Reagent	Amount
<b><math>\text{Ni(NO}_3)_2 \cdot 6\text{H}_2\text{O}</math></b>	<b>1.45 g (5 mmol)</b>
Hexamethylenetetramine (HMT)	1.40 g (10 mmol)

| Deionized Water | 35-40 mL |

- Stir the solution until all reagents are fully dissolved.
- Hydrothermal Reaction:
  - Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
  - Pour the precursor solution into the autoclave, ensuring the nickel foam is completely submerged.[5]
  - Seal the autoclave and heat it in an oven to a temperature between 100°C and 180°C for 6 to 12 hours.[7][8]
- Post-Treatment:
  - Allow the autoclave to cool down to room temperature naturally.
  - Remove the nickel foam, which is now coated with the synthesized material.
  - Rinse the coated foam several times with deionized water and ethanol to remove any residual reactants.[5]
  - Dry the final product in an oven at 60-80°C for several hours.[7][8]

## Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a rapid and energy-efficient method for producing porous materials. It involves an exothermic reaction between an oxidizer (**nickel nitrate**) and a fuel (e.g., glycine) in an aqueous solution.[9][10]

Experimental Protocol:

- Precursor Solution Preparation:
  - Dissolve stoichiometric amounts of **nickel nitrate** hexahydrate (oxidizer) and a fuel such as glycine ( $C_2H_5NO_2$ ) in a minimal amount of deionized water to form a clear solution. The

fuel-to-oxidizer ratio is a critical parameter that influences the combustion process and the final product's properties.[10]

- Example Precursor Solution (Stoichiometric):

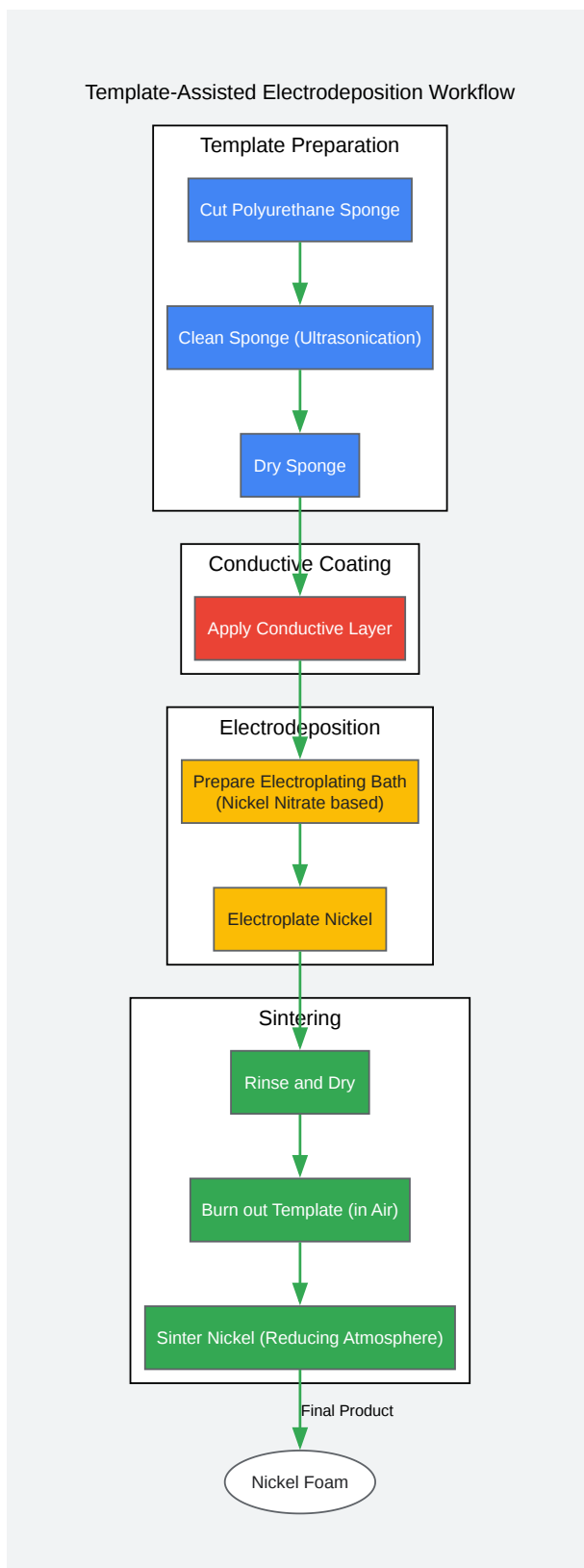
Reagent	Molar Ratio (Fuel/Oxidizer)
$\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$	1

| Glycine ( $\text{C}_2\text{H}_5\text{NO}_2$ ) | 1.11 |

- Stir the solution until a homogeneous gel or viscous liquid is formed.
- Combustion:
  - Place the vessel containing the precursor solution into a preheated furnace or on a hot plate set to a temperature of 300-500°C.[9]
  - The solution will dehydrate, and upon reaching the ignition temperature, a self-sustaining combustion reaction will occur, producing a voluminous, foamy solid.
- Post-Combustion Treatment:
  - Allow the resulting foam to cool to room temperature.
  - The as-synthesized foam may contain residual carbon and other impurities. A subsequent calcination step in air or a controlled atmosphere may be necessary to purify the nickel foam.

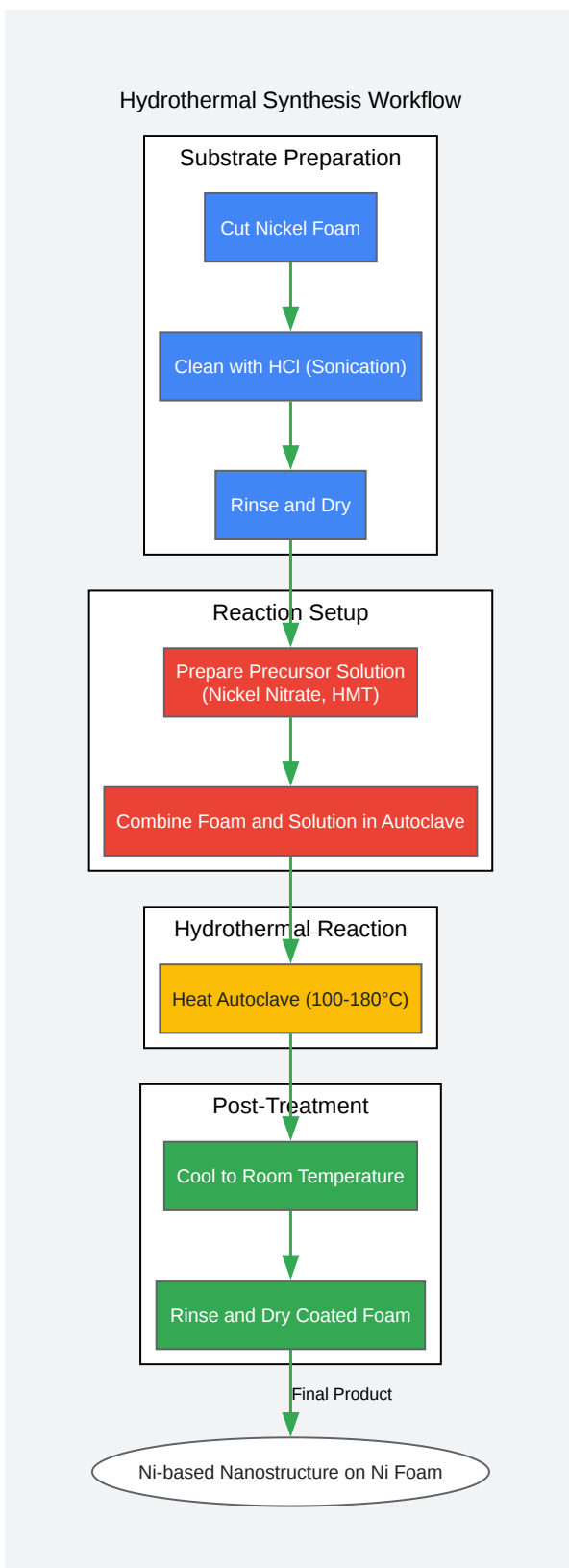
## Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the fabrication methods described above.



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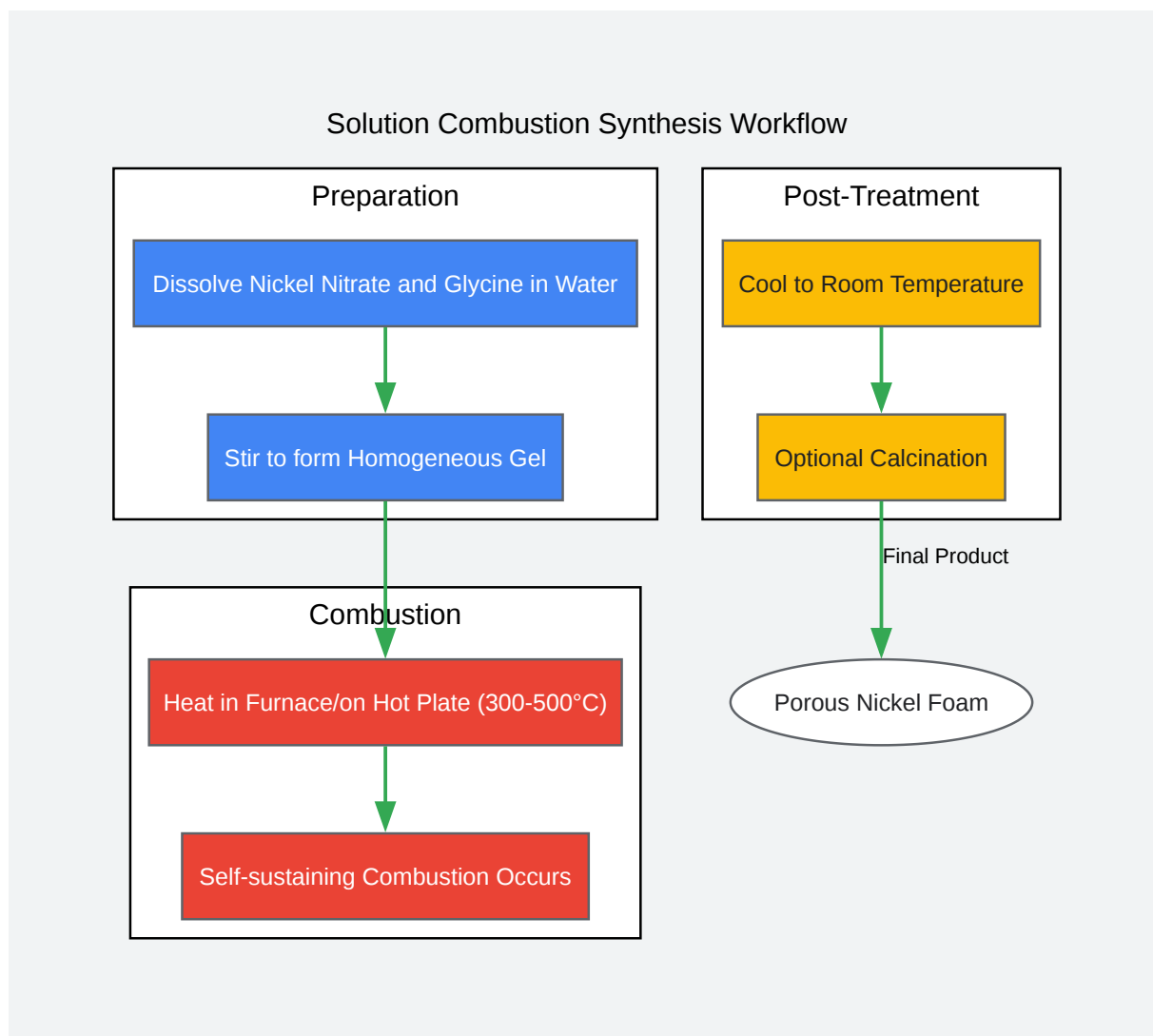
Caption: Workflow for Template-Assisted Electrodeposition.



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Caption: Workflow for Hydrothermal Synthesis.





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Caption: Workflow for Solution Combustion Synthesis.

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